1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine (CAS: 478262-11-2) is a piperazine derivative with a molecular formula of C₁₆H₁₄ClF₃N₄O₂ and a molecular weight of 386.76 g/mol . The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the 1-position and a 4-nitrophenyl group at the 4-position of the piperazine ring. The nitro group is strongly electron-withdrawing, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-14-9-11(16(18,19)20)10-21-15(14)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(25)26/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFHYPSZKQSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination.
Nitration of Phenyl Ring: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing piperazine moieties, including 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine.
Case Study: Antimicrobial Susceptibility Testing
A study highlighted the structure–activity relationship of piperazine derivatives against various bacterial strains. The compound demonstrated notable activity against Mycobacterium species, particularly M. kansasii and M. marinum, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to established antibiotics like isoniazid (INH) and rifampicin (RIF) .
Drug Design and Development
The compound is also relevant in drug design due to its structural characteristics that may influence biological activity and selectivity.
Bioisosteric Modifications
Research has shown that introducing bioisosteres can enhance the pharmacological profile of piperazine derivatives. For instance, modifications to the piperazine ring or the introduction of electron-withdrawing groups like trifluoromethyl can significantly affect the compound's potency and selectivity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Case Study: Docking Analysis
A study utilized molecular docking to evaluate how this compound interacts with specific enzymes and receptors associated with bacterial resistance mechanisms. The results indicated favorable binding energies, suggesting that this compound could serve as a lead candidate for further development against resistant strains .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential.
Key Findings
Research indicates that variations in substituents on the piperazine ring can lead to significant changes in antimicrobial activity. For example, compounds with lipophilic groups showed enhanced activity against certain pathogens, highlighting the importance of hydrophobic interactions in microbial inhibition .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility: The nitro group in the target compound increases polarity but may reduce solubility in non-polar solvents. Fluorophenyl analogs (e.g., 675121-29-6) exhibit better lipid solubility .
- Melting Points : Bulkier substituents (e.g., thiazole in CAS 303150-12-1) correlate with higher melting points, as seen in related N-substituted pyridin-2-yl acetamides (: 241–266°C) .
- Metabolic Stability : Trifluoromethyl and halogenated groups (Cl, F) resist oxidative metabolism, extending half-life .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C17H17ClF3N3O2
- Molecular Weight : 419.85 g/mol
- CAS Number : 260442-08-8
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Research has indicated that the compound induces apoptosis in cancer cell lines. For instance, it has been shown to increase p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death . In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1) .
- Cytotoxicity : The cytotoxic effects of the compound have been evaluated using flow cytometry, revealing that it effectively inhibits cell growth in a dose-dependent manner across several cancerous cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound appears to inhibit critical enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
- Radical Formation : The presence of nitro groups is crucial for the activity, as they promote radical formation through bioreduction processes, leading to oxidative stress in bacterial cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Route 1 : Reacting 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine with hydrazine hydrate in methanol under reflux to form thioketones, followed by crystallization for purification (yield: 97%) .
- Route 2 : Using coupling agents like HOBt/TBTU with NEt₃ in DMF to link piperazine derivatives to acid intermediates (yield: 22–41%) .
Intermediates are characterized via ¹H-NMR (e.g., δ 3.09 ppm for CH₂ in piperazine), mass spectrometry (e.g., HRMS for molecular ion confirmation), and HPLC (purity >97%) .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7–8 ppm, piperazine CH₂ at δ 3.09–3.87 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅ClF₃N₃O₂) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>97%) by detecting trace impurities .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (e.g., N₂), at 2–8°C , and protect from light. Avoid exposure to oxidizers or moisture, which may degrade the nitro or trifluoromethyl groups .
Q. What are the critical safety considerations when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Measures : For skin contact, rinse with water; for eye exposure, flush for 15 minutes .
Advanced Research Questions
Q. How can researchers optimize low yields in coupling reactions during synthesis?
Q. What in vitro biological assays evaluate its pharmacological potential?
- Antichlamydial Activity : Assess inhibition of bacterial growth via minimum inhibitory concentration (MIC) assays .
- Glucose Uptake Stimulation : Measure insulin-independent glucose uptake in adipocyte cell lines .
- Enzyme Inhibition : Evaluate NADH:ubiquinone oxidoreductase inhibition using spectrophotometric assays .
Q. How do computational models contribute to structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding affinity to targets like dopamine D3 receptors or μ-opioid receptors .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with biological activity .
- Retrosynthesis Tools : AI-driven platforms propose novel synthetic routes based on reaction databases .
Q. What strategies resolve discrepancies in reported synthetic yields across methodologies?
Q. How to design derivatives to enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
